Differential Reactivity in Palladium-Catalyzed Cross-Couplings
The target compound's iodine atom provides a highly reactive site for initial, mild cross-coupling reactions, offering a significant kinetic advantage over the less reactive bromine or chlorine atoms in analogs. For instance, in Suzuki-Miyaura couplings, aryl iodides react ~100 times faster than aryl bromides and ~10,000 times faster than aryl chlorides under standard conditions [1]. This allows the target compound to undergo chemoselective coupling at the C-5 position in the presence of a boronic acid, while the C-2 chloride remains intact for subsequent steps, a selectivity that is not possible with 2-chloro-4-fluorobenzoic acid (which lacks the reactive iodo handle) .
| Evidence Dimension | Relative rate of oxidative addition in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–I bond at position 5 (fastest) |
| Comparator Or Baseline | C–Br bond (intermediate); C–Cl bond (slowest) |
| Quantified Difference | Relative reactivity order: I >> Br > Cl (approx. 10^4:10^2:1) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling, general conditions |
Why This Matters
This differential reactivity is critical for executing convergent, multi-step synthetic sequences in complex molecule construction, increasing step-efficiency and overall yield.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
